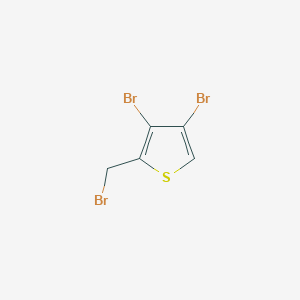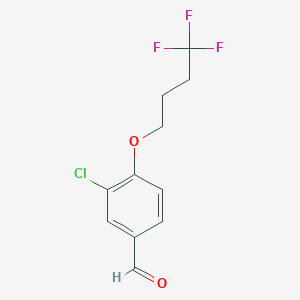
3,4-Dibromo-2-(bromomethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-2-(bromomethyl)thiophene is a brominated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex thiophene-based compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-(bromomethyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-(bromomethyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction conditions often include solvents like acetic acid or chloroform and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The choice of brominating agents and solvents may vary based on cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-2-(bromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, using reagents like sodium amide or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, although these reactions are less common for this compound.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Grignard Reagents: Utilized for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for use in electronic materials, pharmaceuticals, and agrochemicals .
Applications De Recherche Scientifique
3,4-Dibromo-2-(bromomethyl)thiophene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of conjugated polymers and other thiophene derivatives.
Biology: Investigated for its potential as a building block in bioactive molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-2-(bromomethyl)thiophene depends on its application. In coupling reactions, the bromine atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. In biological systems, its activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromothiophene: Another brominated thiophene used in polymer synthesis.
3,4-Dibromothiophene: Lacks the bromomethyl group but is used in similar applications.
2-Bromo-3-methylthiophene: Used as a pharmaceutical intermediate.
Uniqueness
3,4-Dibromo-2-(bromomethyl)thiophene is unique due to the presence of both bromine and bromomethyl groups, which provide versatility in synthetic applications. This dual functionality allows for more diverse chemical modifications compared to other brominated thiophenes.
Propriétés
Formule moléculaire |
C5H3Br3S |
|---|---|
Poids moléculaire |
334.86 g/mol |
Nom IUPAC |
3,4-dibromo-2-(bromomethyl)thiophene |
InChI |
InChI=1S/C5H3Br3S/c6-1-4-5(8)3(7)2-9-4/h2H,1H2 |
Clé InChI |
LOZAMUVKTMEAJC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(S1)CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)

![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)








